Methyl 2-chloro-4-methylbenzoate
Overview
Description
Methyl 2-chloro-4-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methyl group, a chlorine atom, and a methyl benzoate group . The InChI code for this compound is 1S/C9H9ClO2/c1-6-3-4-7 (8 (10)5-6)9 (11)12-2/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 184.62 g/mol . The compound has a topological polar surface area of 37.3 Ų . It has a complexity of 158 and a formal charge of 0 .Scientific Research Applications
1. Chemical Structure and Analysis
Methyl 2-chloro-4-methylbenzoate has been studied in the context of its chemical structure and properties. For instance, studies have focused on the single-crystal structure of related compounds like methyl 4-hydroxybenzoate, exploring their properties through extensive intermolecular hydrogen bonding and Hirshfeld surface analysis. These analyses help in understanding the molecular interactions and properties of similar compounds, including this compound (Sharfalddin et al., 2020).
2. Biodegradation Studies
Research has been conducted on the biodegradation of chloro- and methyl-substituted aromatics, including compounds similar to this compound. Studies on Pseudomonas cepacia MB2, which can grow on 3-chloro-2-methylbenzoate, have shown the organism's ability to metabolize these compounds through specific pathways, shedding light on the environmental fate of such chemicals (Higson & Focht, 1992).
3. Photocatalytic Degradation
Studies on photocatalytic degradation have included compounds like this compound, exploring their breakdown under specific conditions. For example, the photodegradation of 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid using catalyst systems like ZnO–SnO2/nano clinoptilolite has been investigated, which is relevant for understanding the environmental impact and degradation pathways of similar compounds (Khodami & Nezamzadeh-Ejhieh, 2015).
4. Supramolecular Association
The supramolecular associations of compounds structurally related to this compound have been explored. Research on molecular salts formed from similar compounds has provided insights into the hydrogen bonding and non-covalent interactions that dictate the crystal packing and stability of these substances (Khalib et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-chloro-4-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 The primary targets of this compound are currently not well-defined in the literature
Pharmacokinetics
Some general properties have been reported . The compound has a high gastrointestinal absorption and is considered to be BBB (Blood-Brain Barrier) permeant . The compound has a LogP value of 2.43500, indicating its lipophilicity . These properties can impact the bioavailability of the compound in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is reported to be 2-8°C . .
Properties
IUPAC Name |
methyl 2-chloro-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZFAIKANVMKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621589 | |
Record name | Methyl 2-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195318-63-9 | |
Record name | Methyl 2-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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